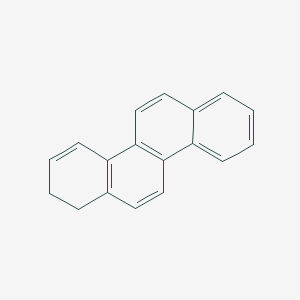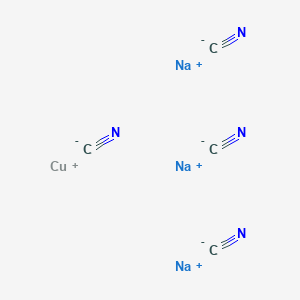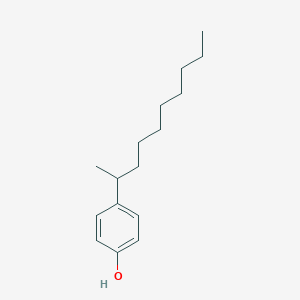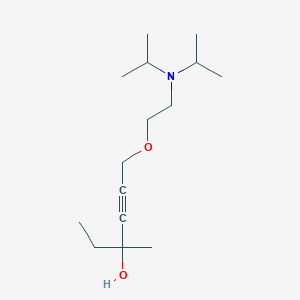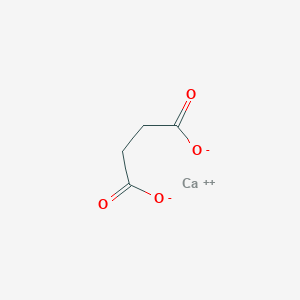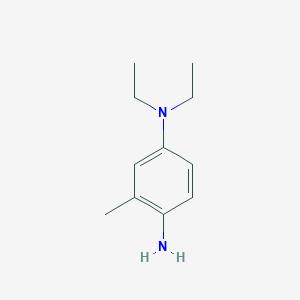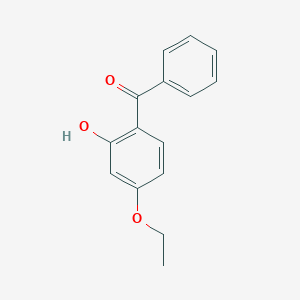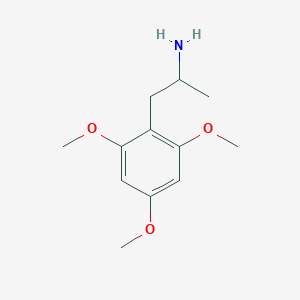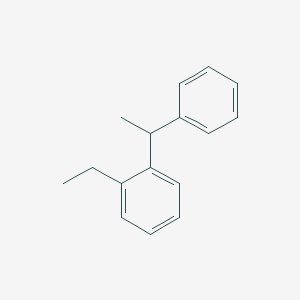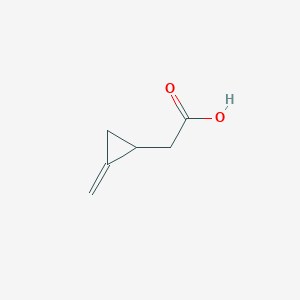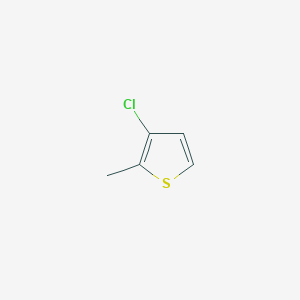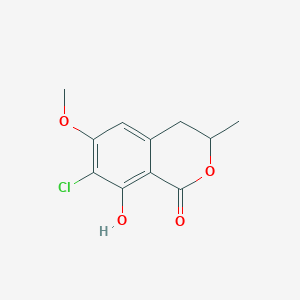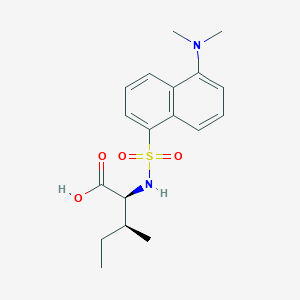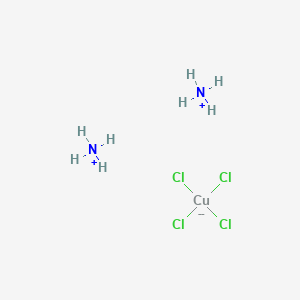
Ammonium cupric chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ammonium cupric chloride is a chemical compound that is widely used in scientific research. It is a combination of ammonium chloride and copper chloride, which is commonly referred to as a double salt. Ammonium cupric chloride is a white crystalline powder that is soluble in water. This compound has several applications in various fields of research, including biochemistry, physiology, and pharmacology.
作用機序
The mechanism of action of ammonium cupric chloride is not fully understood. However, it is known that copper ions play a crucial role in enzyme activity. Copper ions bind to the active site of enzymes, which enhances their activity. Ammonium cupric chloride is also known to have antimicrobial properties. It is believed that copper ions disrupt the cell membrane of microorganisms, leading to their death.
生化学的および生理学的効果
Ammonium cupric chloride has several biochemical and physiological effects. It is known to enhance the activity of enzymes that require copper ions as a cofactor. It is also known to have antimicrobial properties, which makes it useful in the treatment of infections. However, excessive exposure to copper ions can be toxic. It can lead to liver damage, kidney damage, and neurological disorders.
実験室実験の利点と制限
Ammonium cupric chloride has several advantages for lab experiments. It is readily available and relatively inexpensive. It is also easy to handle and store. However, it has some limitations. It can be toxic at high concentrations, which makes it difficult to use in some experiments. It is also not suitable for experiments that require strict control of copper ion concentration.
将来の方向性
There are several future directions for research on ammonium cupric chloride. One area of research is the development of new synthetic methods that produce high-purity compounds. Another area of research is the study of the mechanisms of action of ammonium cupric chloride. This could lead to the development of new drugs that target enzymes that require copper ions as a cofactor. Finally, research could be conducted on the use of ammonium cupric chloride in the treatment of infections. This could lead to the development of new antimicrobial agents that are more effective than current treatments.
合成法
Ammonium cupric chloride can be synthesized by mixing ammonium chloride and copper chloride in the presence of water. The reaction between these two compounds produces ammonium cupric chloride, which can be isolated by filtration and drying. The purity of the compound can be increased by recrystallization.
科学的研究の応用
Ammonium cupric chloride has several applications in scientific research. It is commonly used as a reagent in various chemical reactions. It is also used as a catalyst in organic reactions. In biochemistry, ammonium cupric chloride is used to study the effects of copper on enzyme activity. It is also used to determine the copper content in biological samples.
特性
CAS番号 |
15610-76-1 |
|---|---|
製品名 |
Ammonium cupric chloride |
分子式 |
Cl4CuH8N2 |
分子量 |
241.4 g/mol |
IUPAC名 |
diazanium;tetrachlorocopper(2-) |
InChI |
InChI=1S/4ClH.Cu.2H3N/h4*1H;;2*1H3/q;;;;+2;;/p-2 |
InChIキー |
ZGSRGICQFXEMGO-UHFFFAOYSA-L |
SMILES |
[NH4+].[NH4+].Cl[Cu-2](Cl)(Cl)Cl |
正規SMILES |
[NH4+].[NH4+].[Cl-].[Cl-].[Cl-].[Cl-].[Cu+2] |
その他のCAS番号 |
15610-76-1 |
ピクトグラム |
Irritant |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



